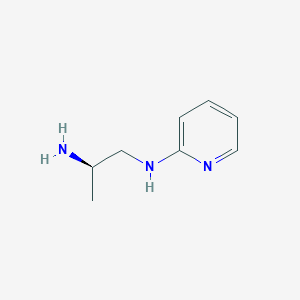
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine is an organic compound with the molecular formula C8H13N3. It is a chiral diamine, meaning it has two amine groups and exists in two enantiomeric forms. This compound is notable for its use as a bidentate ligand in coordination chemistry, where it forms complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine typically involves the reaction of 2-bromopyridine with ®-1,2-diaminopropane. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the amine group.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through the ammonolysis of 1,2-dichloropropane with ammonia. This method allows for the use of waste chloro-organic compounds to form useful amines using inexpensive and readily available ammonia .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like potassium carbonate or sodium hydroxide are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted diamines depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a bidentate ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of (2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating to metal ions through its two amine groups. This coordination can alter the electronic properties of the metal ion, making it more or less reactive in catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diaminopropane: A simpler chiral diamine with similar coordination properties.
Ethylenediamine: Another bidentate ligand commonly used in coordination chemistry.
1,3-Diaminopropane: A structural isomer with different coordination properties.
Uniqueness
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine is unique due to the presence of the pyridine ring, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in catalytic applications where strong and selective coordination is required .
Propriétés
Numéro CAS |
197964-77-5 |
|---|---|
Formule moléculaire |
C8H13N3 |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
(2R)-1-N-pyridin-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C8H13N3/c1-7(9)6-11-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3,(H,10,11)/t7-/m1/s1 |
Clé InChI |
FXESYRVBOSQTDD-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CNC1=CC=CC=N1)N |
SMILES canonique |
CC(CNC1=CC=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one](/img/structure/B12573954.png)
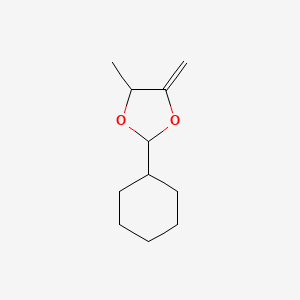
![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)
![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)


![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)
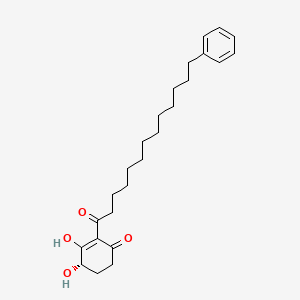
![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
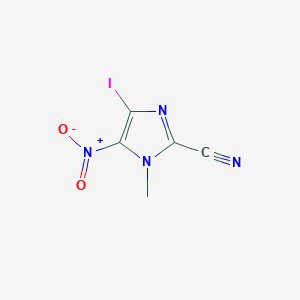

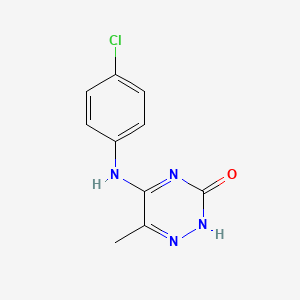
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
